molecular formula C13H11N5O3S B10883407 (2E)-3-(furan-2-yl)-N-{[2-(pyrazin-2-ylcarbonyl)hydrazinyl]carbonothioyl}prop-2-enamide

(2E)-3-(furan-2-yl)-N-{[2-(pyrazin-2-ylcarbonyl)hydrazinyl]carbonothioyl}prop-2-enamide

Cat. No.: B10883407
M. Wt: 317.33 g/mol
InChI Key: HGXNUELTEFVISI-ONEGZZNKSA-N
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Description

3-(2-FURYL)-N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}ACRYLAMIDE is a complex organic compound that features a furan ring, a pyrazine ring, and a hydrazinecarbothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-FURYL)-N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}ACRYLAMIDE typically involves multiple steps, starting with the preparation of the furan and pyrazine derivatives. The key steps include:

    Preparation of Furan Derivative: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Preparation of Pyrazine Derivative: The pyrazine ring is often synthesized through condensation reactions involving diamines and diketones.

    Formation of Hydrazinecarbothioyl Group: This involves the reaction of hydrazine with carbon disulfide to form the hydrazinecarbothioyl group.

    Coupling Reactions: The final step involves coupling the furan and pyrazine derivatives with the hydrazinecarbothioyl group under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-FURYL)-N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}ACRYLAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The hydrazinecarbothioyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted hydrazinecarbothioyl derivatives.

Scientific Research Applications

3-(2-FURYL)-N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}ACRYLAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-FURYL)-N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}ACRYLAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, and gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-FURYL)PROPANOIC ACID: A related compound with a furan ring and a propanoic acid group.

    TRI(2-FURYL)PHOSPHINE: Contains three furan rings attached to a phosphine group.

Uniqueness

3-(2-FURYL)-N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}ACRYLAMIDE is unique due to its combination of furan, pyrazine, and hydrazinecarbothioyl groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C13H11N5O3S

Molecular Weight

317.33 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-[(pyrazine-2-carbonylamino)carbamothioyl]prop-2-enamide

InChI

InChI=1S/C13H11N5O3S/c19-11(4-3-9-2-1-7-21-9)16-13(22)18-17-12(20)10-8-14-5-6-15-10/h1-8H,(H,17,20)(H2,16,18,19,22)/b4-3+

InChI Key

HGXNUELTEFVISI-ONEGZZNKSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC(=S)NNC(=O)C2=NC=CN=C2

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC(=S)NNC(=O)C2=NC=CN=C2

Origin of Product

United States

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